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molecular formula C8H6O3 B8776619 3-Hydroxybenzofuran-2(3H)-one

3-Hydroxybenzofuran-2(3H)-one

Cat. No. B8776619
M. Wt: 150.13 g/mol
InChI Key: VQTUMNNCKYTZSR-UHFFFAOYSA-N
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Patent
US06323267B1

Procedure details

4.9 g of 9-hydroxyphenanthrene, 4.1 g of 50% aqueous glyoxylic acid and 0.05 g of p-toluenesulfonic acid are heated for 2 h in 70 ml of 1,2-dichloroethane under a water separator. The precipitated solid is then cooled down, filtered off, washed with cold 1,2-dichloroethane and dried to leave 3.0 g of hydroxybenzofuranone, which is introduced in 20 ml of toluene as initial charge together with 1.5 ml of thionyl chloride and 3 drops of DMF and then gradually heated to 100° C. so that the evolution of HCl and SO2 remains lively, but still controllable. The reaction mixture is subsequently stirred at 100° C. for 1 h. About 20 ml of liquid are then distilled off to remove excess thionyl chloride. The residue is diluted with 10 ml of toluene and admixed at room temperature with 1.7 ml of triethylamine added dropwise. The thick blue reaction mixture is then refluxed for 2 h. The precipitated isoxindigo is filtered off after cooling down to room temperature, freed of the triethylamine hydrochloride by washing with water, dried and recrystallized from dichloromethane/ethanol to leave 1.3 g (47% of theory) of [3,3′]bi[1-oxacyclopenta[l]phenanthrenylidene]-2,2′dione of the formula:
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[C:8]([C:9]3C=CC=C[C:14]=3[CH:15]=1)=CC=CC=2.[C:16]([OH:20])(=[O:19])[CH:17]=[O:18]>ClCCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[OH:18][CH:17]1[C:15]2[CH:14]=[CH:9][CH:8]=[CH:3][C:2]=2[O:19][C:16]1=[O:20]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
OC=1C2=CC=CC=C2C=2C=CC=CC2C1
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.05 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The precipitated solid is then cooled down
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with cold 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1C(OC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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